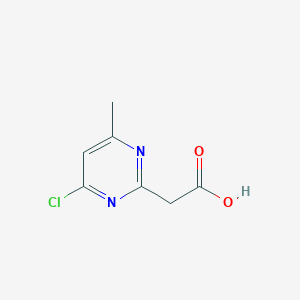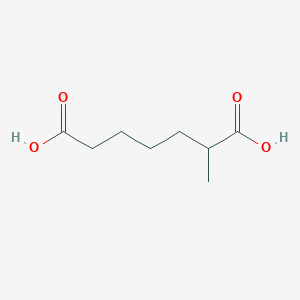
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-methylphenyl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE typically involves the reaction of 4,6-dichloropyrimidine with 4-methylphenyl derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where 4,6-dichloropyrimidine is reacted with 4-methylphenylamine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution of chlorine atoms with the 4-methylphenyl group .
化学反応の分析
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
Common reagents used in these reactions include bases like potassium carbonate, catalysts such as palladium, and solvents like dimethylformamide. The major products formed depend on the specific nucleophiles or coupling partners used in the reactions.
科学的研究の応用
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity .
類似化合物との比較
4,6-DICHLORO-2-(4-METHYLPHENYL)PYRIMIDINE can be compared with other pyrimidine derivatives such as:
4,6-Dichloropyrimidine: Lacks the 4-methylphenyl group and has different reactivity and biological activities.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, leading to different substitution patterns and applications.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a 4-methylphenyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other pyrimidine derivatives.
特性
分子式 |
C11H8Cl2N2 |
|---|---|
分子量 |
239.1 g/mol |
IUPAC名 |
4,6-dichloro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)11-14-9(12)6-10(13)15-11/h2-6H,1H3 |
InChIキー |
SPGOAFUOMCIVDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR,5S,8aR)-5-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydronaphthalen-2-one](/img/structure/B1642373.png)


![5a,6,7,8,9,10,11,11a-Octahydro-5H-cyclooct[b]indole](/img/structure/B1642385.png)








![2,3-Dimethylnaphtho[1,2-D]thiazolium methylsulfate](/img/structure/B1642418.png)

